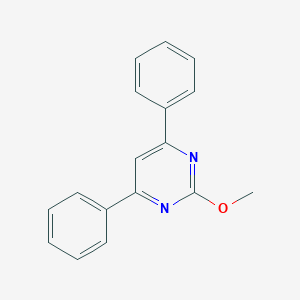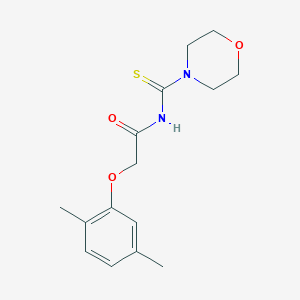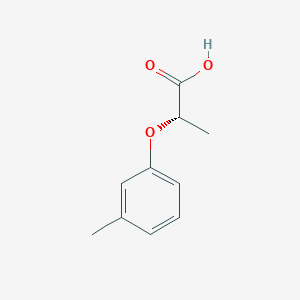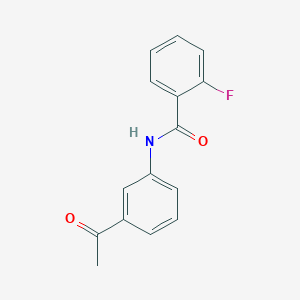
2-Methoxy-4,6-diphenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4,6-diphenylpyrimidine (MDP) is a heterocyclic compound that has gained significant attention due to its potential applications in medicinal chemistry. This compound is a pyrimidine derivative that has two phenyl groups and a methoxy group attached to it. MDP has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4,6-diphenylpyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Methoxy-4,6-diphenylpyrimidine has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-Methoxy-4,6-diphenylpyrimidine has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. 2-Methoxy-4,6-diphenylpyrimidine has also been found to inhibit tumor growth and metastasis in animal models of cancer. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been shown to have anti-microbial activity against a variety of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methoxy-4,6-diphenylpyrimidine in lab experiments is its high yield and purity. 2-Methoxy-4,6-diphenylpyrimidine can be synthesized in one step with a high yield, and the purity of the product can be improved through recrystallization. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been extensively studied for its biological activities, making it a well-characterized compound for use in lab experiments. However, one limitation of using 2-Methoxy-4,6-diphenylpyrimidine is its potential toxicity. While 2-Methoxy-4,6-diphenylpyrimidine has been shown to have low toxicity in animal models, further studies are needed to determine its safety in humans.
Direcciones Futuras
There are several future directions for research on 2-Methoxy-4,6-diphenylpyrimidine. One area of interest is the development of 2-Methoxy-4,6-diphenylpyrimidine derivatives with improved biological activity and selectivity. Additionally, further studies are needed to determine the mechanism of action of 2-Methoxy-4,6-diphenylpyrimidine and its derivatives. Another area of interest is the development of 2-Methoxy-4,6-diphenylpyrimidine-based drug delivery systems for targeted therapy. Finally, the potential use of 2-Methoxy-4,6-diphenylpyrimidine as a scaffold for the development of new drugs with diverse biological activities should be explored.
Métodos De Síntesis
2-Methoxy-4,6-diphenylpyrimidine can be synthesized through a one-pot reaction of 2,4-dichloro-6-phenylpyrimidine with anisole and benzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step, resulting in the formation of 2-Methoxy-4,6-diphenylpyrimidine. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-Methoxy-4,6-diphenylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-Methoxy-4,6-diphenylpyrimidine has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been found to possess anti-microbial activity against a variety of bacteria and fungi.
Propiedades
Nombre del producto |
2-Methoxy-4,6-diphenylpyrimidine |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
2-methoxy-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C17H14N2O/c1-20-17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
AXSCWHZIGAXLNU-UHFFFAOYSA-N |
SMILES |
COC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
COC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)

![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)




